molecular formula C9H7ClN2O B13631146 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B13631146
M. Wt: 194.62 g/mol
InChI Key: XCZGEKFIISLMCV-UHFFFAOYSA-N
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Description

7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Key structural attributes include:

  • Chloro substituent at position 7, introducing electron-withdrawing effects.
  • Methyl group at position 2, contributing steric bulk and moderate electron-donating properties.
  • Carbaldehyde group at position 3, enabling reactivity in condensation and nucleophilic addition reactions.

This compound’s structural framework is pivotal in medicinal chemistry, particularly for enzyme inhibition and receptor modulation.

Properties

IUPAC Name

7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-8(5-13)12-3-2-7(10)4-9(12)11-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZGEKFIISLMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step procedures starting from substituted aminopyridines or chloropyridines. The key steps include:

  • Construction of the imidazo[1,2-a]pyridine core through condensation or cyclization reactions.
  • Introduction of the chloro substituent at the 7-position.
  • Functionalization at the 3-position to install the aldehyde group.

Several synthetic routes have been reported, including:

Specific Synthetic Route Example

A representative synthetic pathway involves:

  • Starting from 2-amino-5-chloropyridine, which undergoes cyclization with ethyl acetoacetate or related β-ketoesters to form 7-chloro-2-methylimidazo[1,2-a]pyridine derivatives.
  • Conversion of the ester group at the 3-position to the aldehyde via selective reduction or oxidation steps.
  • Chlorination at the 7-position may be introduced either before or after ring closure depending on the synthetic strategy.

This approach is supported by literature describing the preparation of related imidazo[1,2-a]pyridine carboxylic acid derivatives, which can be transformed into the aldehyde form by controlled oxidation.

Industrial and Flow Chemistry Methods

Industrial-scale synthesis often employs:

  • Continuous flow systems and microreactor technology to improve reaction efficiency, yield, and reproducibility.
  • Precise control of temperature, reagent addition, and reaction time to optimize product quality.
  • Avoidance of harsh conditions to maintain the integrity of sensitive functional groups like aldehydes and chlorides.

Reaction Conditions and Optimization

Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization 2-Amino-5-chloropyridine + ethyl acetoacetate Reflux in ethanol 6–12 hours 70–85 Formation of imidazo[1,2-a]pyridine core
Chlorination Phosphorus oxychloride (POCl3) Reflux 12–16 hours 70–75 Introduces 7-chloro substituent
Formylation (aldehyde group) Vilsmeier-Haack (POCl3 + DMF) 50–80 °C 2–6 hours 65–80 Selective formylation at 3-position

Reaction Optimization Insights

  • Use of anhydrous solvents such as dry dimethylformamide (DMF) enhances chlorination and formylation efficiency.
  • Careful temperature control prevents over-chlorination or decomposition of the aldehyde.
  • Reflux times are optimized to balance conversion and minimize side reactions.
  • Purification typically involves recrystallization or silica gel column chromatography to isolate high-purity products.

Chemical Reaction Analysis

Oxidation and Reduction Reactions

The aldehyde group at the 3-position can be accessed through oxidation of primary alcohol intermediates or reduction of carboxylic acid precursors:

Reagent/Condition Product Yield (%) Comments
Lithium aluminum hydride/THF 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-methanol 72–85 Reduction of carboxylic acid to alcohol
Oxidation with PCC or Swern 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde 65–80 Selective oxidation of alcohol to aldehyde

Substitution Reactions at the 7-Chloro Position

The chlorine atom at position 7 is reactive in nucleophilic aromatic substitution and cross-coupling reactions:

Reaction Type Reagents/Conditions Product Yield (%) Notes
Nucleophilic substitution Sodium methoxide in DMF at 100 °C 7-Methoxy derivative ~70 Regioselective substitution at C7
Suzuki coupling CuI/phenanthroline, microwave irradiation Biaryl derivatives 65–75 Cross-coupling at C7 position

Amide Formation from Carboxylic Acid Precursors

Activation of the carboxylic acid to acid chloride followed by coupling with amines provides amide derivatives:

  • Typical activation: Oxalyl chloride/DMF in dichloromethane.
  • Coupling with amine in pyridine solvent.
  • Yields up to 85% reported for related imidazo[1,2-a]pyridine carboxamides.

Summary Table of Preparation Methods

Step Starting Material Key Reagents/Conditions Product Yield (%) Reference
Cyclization 2-Amino-5-chloropyridine + β-ketoester Reflux ethanol, 6–12 h 7-Chloro-2-methylimidazo[1,2-a]pyridine ester 70–85
Chlorination Imidazo[1,2-a]pyridine derivative Phosphorus oxychloride, reflux 7-Chloro derivative 70–75
Ester hydrolysis Ester derivative Base hydrolysis Carboxylic acid derivative 80–90
Reduction to alcohol Carboxylic acid derivative LiAlH4/THF 3-Methanol derivative 72–85
Oxidation to aldehyde Alcohol intermediate PCC or Swern oxidation 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde 65–80
Nucleophilic substitution 7-Chloro derivative NaOMe/DMF, 100 °C 7-Methoxy derivative ~70
Suzuki coupling 7-Chloro derivative CuI/phenanthroline, microwave Biaryl derivative 65–75

The preparation of 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves well-established synthetic methodologies centered on the construction of the imidazo[1,2-a]pyridine core, selective chlorination, and introduction of the aldehyde functionality. Advances in continuous flow chemistry and microreactor technology have enhanced the scalability and reproducibility of these syntheses. The compound’s reactivity at the 7-chloro position and 3-carbaldehyde group allows for diverse functionalization, making it a valuable intermediate in medicinal chemistry and agrochemical development.

This article integrates detailed reaction conditions, yields, and mechanistic insights from multiple research sources and industrial practices, providing a comprehensive professional resource for researchers working with this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, iodine.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI)
  • Substituents : 4-Methoxyphenyl (position 2), nitro (position 6) .
  • Electronic Profile: Nitro group (-NO₂) is strongly electron-withdrawing, enhancing electrophilicity. Methoxy (-OCH₃) is electron-donating via resonance.
  • Biological Activity : Nitro derivatives often exhibit enhanced enzyme inhibition (e.g., urease inhibition IC₅₀ values <10 μM) compared to chloro analogs .
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile (ULEGOI)
  • Substituents : Trifluoromethyl (-CF₃, position 6), methyl (position 2), carbonitrile (-CN, position 3) .
  • Electronic Profile: CF₃ is highly electron-withdrawing, increasing metabolic stability.
  • Applications : Such derivatives are explored for antimicrobial activity due to their robust electronic effects.
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • Substituents : Methyl at position 7, p-tolyl (4-methylphenyl) at position 2 .
  • Comparison: Methyl at position 7 (electron-donating) vs. chloro (electron-withdrawing) in the target compound.

Positional Isomerism: Chloro Substituent Placement

  • 6-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde :
    • Chloro at position 6 may disrupt π-stacking interactions in protein binding due to proximity to the carbaldehyde group.

Key Insight : Position 7 chloro substitution (as in the target compound) balances electronic withdrawal and steric accessibility, optimizing interactions in enzyme active sites.

Physical and Structural Properties

Compound Molecular Weight Key Substituents LogP (Predicted)
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde ~210.64 Cl (C7), CH₃ (C2) ~2.5
2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde 222.24 Phenyl (C2) 2.81
7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 283.27 NO₂ (C4 of phenyl), CH₃ (C7) ~3.2

Notable Trends:

  • Chloro and nitro substituents increase molecular weight and LogP, enhancing lipophilicity.
  • Carbaldehyde maintains consistent polarity across analogs.

Biological Activity

Overview

7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anti-tuberculosis agent. The unique structural features of this compound contribute to its biological efficacy and specificity.

Target of Action
The compound primarily targets specific proteins and enzymes involved in various metabolic pathways. For instance, it has been identified as an inhibitor of QcrB, a critical component in the electron transport chain of Mycobacterium tuberculosis (Mtb), which is essential for ATP synthesis and overall bacterial survival .

Mode of Action
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde exhibits its biological effects by modulating key signaling pathways. It influences cell proliferation and differentiation through interactions with the MAPK/ERK pathway. Additionally, it alters gene expression related to apoptosis and cell cycle regulation, impacting cellular survival and growth.

Antimicrobial Properties

Research has demonstrated that 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde possesses significant antimicrobial activity. In particular, it has shown effectiveness against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. In vitro studies report minimal inhibitory concentrations (MIC) ranging from 0.05 to 1.5 μM against these strains, indicating a promising therapeutic potential compared to conventional treatments like isoniazid .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary studies indicate high plasma protein binding (approximately 99.89% in humans), which may enhance its efficacy by prolonging its circulation time in the body. Furthermore, it exhibits acceptable metabolic stability in liver microsomes, suggesting a lower likelihood of rapid degradation upon administration .

Case Studies

Case Study 1: Anti-Tuberculosis Activity
In a study evaluating novel imidazo[1,2-a]pyridine derivatives for anti-tuberculosis properties, 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde was identified as one of the most potent compounds against the H37Rv strain of Mtb. The compound was further evaluated against clinical isolates exhibiting MDR and XDR phenotypes, reinforcing its potential as a lead candidate for drug development in tuberculosis treatment .

Case Study 2: Structural Activity Relationship (SAR)
A detailed SAR study revealed that modifications at specific positions on the imidazo[1,2-a]pyridine ring significantly influence biological activity. The presence of a chlorine atom at the 7th position was crucial for enhancing potency against Mtb. Compounds with methyl or small substituents at the 2-position were found to maintain or improve activity levels compared to larger substitutions that led to loss of efficacy.

Data Table: Biological Activity Summary

Activity Type Details
Target Pathogen Mycobacterium tuberculosis
MIC Range (MDR/XDR) 0.05 – 1.5 μM
Plasma Protein Binding Human: 99.89%, Mouse: 99.64%
CYP Inhibition (%) CYP1A2: 26.3%, CYP2C9: 32.2%, CYP2C19: 45.2%, CYP3A4: 52.2%
hERG IC50 (μM) >10
Hepatocyte Stability (%) Human: 0.19% remaining after 2 hours
Liver Microsomes Stability (%) Human: 1.51% remaining after 60 minutes

Q & A

Q. What are the standard synthetic routes for 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, and how is its structure confirmed?

  • Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction , where 2-aminopyridine derivatives react with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the aldehyde group at the 3-position . Post-synthesis, structural confirmation involves:
  • Infrared Spectroscopy (IR) : Identifies characteristic aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic C-Cl bonds .
  • NMR Spectroscopy : ¹H NMR confirms methyl (δ ~2.5 ppm) and aldehyde protons (δ ~10 ppm), while ¹³C NMR verifies the carbonyl carbon (δ ~190 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 209.6) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The imidazo[1,2-a]pyridine core is a pharmacophore with antimicrobial , anticancer , and kinase-inhibitory potential. Researchers use this compound as a precursor for:
  • Derivatization : Substitution at the aldehyde group (e.g., Schiff base formation) to enhance bioactivity .
  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the chloro and methyl substituents to optimize target binding .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Methodological Answer : Optimization strategies include:
  • Continuous Flow Reactors : Enhance reaction homogeneity and reduce side reactions (e.g., over-oxidation) compared to batch methods .
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Temperature Control : Maintain reflux at 80–90°C during aldehyde formation to prevent decomposition .
    Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts like 3-carboxylic acid derivatives .

Q. How do substituent positions (e.g., 2-methyl vs. 6-methyl) influence biological activity?

  • Methodological Answer : Substituent positioning alters electronic and steric properties:
  • 2-Methyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in neurological targets .
  • 7-Chloro Group : Increases electrophilicity, facilitating covalent interactions with cysteine residues in kinases .
    Comparative studies using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., MIC for antimicrobial activity) quantify these effects .

Q. How can discrepancies in reported bioactivity data be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., fixed cell lines, ATP levels in kinase assays) .
  • Purity Differences : Use HPLC-MS to verify compound integrity (>95% purity) and rule out degradation products .
  • Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to assess solubility-driven artifacts .

Q. What computational methods are suitable for studying reaction mechanisms involving this compound?

  • Methodological Answer : Key approaches include:
  • Density Functional Theory (DFT) : Models transition states for aldehyde formation during Vilsmeier-Haack reactions .
  • Molecular Dynamics (MD) : Simulates solvent effects on nucleophilic substitution at the chloro position .
  • Isotopic Labeling : Track reaction pathways using ¹³C-labeled DMF to confirm intermediates .

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